molecular formula C13H10BBrN2O4S B8228357 (4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid

(4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid

Cat. No.: B8228357
M. Wt: 381.0 g/mol
InChI Key: MNFFQBRKONLBQP-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[2,3-b]pyridine derivative featuring a bromine atom at position 4, a phenylsulfonyl group at position 1, and a boronic acid moiety at position 2. Its molecular formula is C₁₆H₁₁BrN₂O₄S, with a molecular weight of ~407.2 g/mol (exact mass varies based on isotopic composition). The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry. The phenylsulfonyl group enhances stability and modulates electronic properties, while the bromine atom provides a site for further functionalization .

Properties

IUPAC Name

[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BBrN2O4S/c15-11-6-7-16-13-10(11)8-12(14(18)19)17(13)22(20,21)9-4-2-1-3-5-9/h1-8,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFFQBRKONLBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BBrN2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid typically involves multi-step proceduresThe final step involves the formation of the boronic acid moiety, which can be achieved through hydroboration or other boron introduction techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the construction of biaryl structures, which are common in pharmaceuticals and organic materials .

Biology and Medicine

In biology and medicine, this compound is explored for its potential in drug discovery and development. The boronic acid moiety can interact with biological targets, making it a candidate for enzyme inhibitors and other therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and versatility make it suitable for various applications in material science .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between the target compound and its analogs:

Compound Name (CAS) Substituents Molecular Formula Key Functional Groups Similarity Score Applications/Reactivity
Target Compound 4-Bromo, 1-(phenylsulfonyl), 2-boronic acid C₁₆H₁₁BrN₂O₄S Boronic acid, sulfonyl, bromine - Suzuki coupling, drug intermediates
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid (882562-39-2) 3-Boronic acid, 1-(tosyl) C₁₇H₁₅BN₂O₄S Boronic acid, tosyl 0.83 Cross-coupling, electronic materials
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (896722-50-2) 6-Chloro, 1-(phenylsulfonyl) C₁₅H₁₀ClN₂O₂S Chlorine, sulfonyl 0.84 Halogen exchange, kinase inhibitors
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (889939-26-8) 4-Bromo, 2-iodo, 1-(phenylsulfonyl) C₁₃H₈BrIN₂O₂S Iodine, bromine, sulfonyl - Ullmann coupling, radiolabeling
N-[4-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]acetamide (942920-70-9) 4-Bromo, 1-(phenylsulfonyl), 2-(4-acetamidophenyl) C₂₃H₁₈BrN₃O₃S Acetamide, sulfonyl, bromine - Protein-binding studies, diagnostics

Key Differences and Implications

Boronic Acid vs. Halogens :

  • The target compound’s boronic acid group at position 2 enables cross-coupling reactions (e.g., Suzuki), whereas the iodo analog (CAS 889939-26-8) is suited for Ullmann couplings due to iodine’s role as a leaving group .
  • Chlorine in CAS 896722-50-2 limits reactivity to nucleophilic substitution or halogen-metal exchange, making it less versatile than the boronic acid derivative .

Sulfonyl Group Variations :

  • The phenylsulfonyl group in the target compound provides steric bulk and moderate electron-withdrawing effects. In contrast, the tosyl group (CAS 882562-39-2) has a methyl substituent, enhancing electron density and altering solubility .

Substituent Position :

  • Boronic acid at position 2 (target) vs. position 3 (CAS 882562-39-2) affects regioselectivity in coupling reactions. Position 2 may offer better conjugation with the pyrrolopyridine core .

Physical Properties :

  • The acetamide derivative (CAS 942920-70-9) has a higher molecular weight (470.3 g/mol) and topological polar surface area (89.4 Ų), enhancing solubility in polar solvents compared to the boronic acid analog .

Biological Activity

(4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in both organic chemistry and medicinal research. Its unique structure, featuring a bromine atom, a phenylsulfonyl group, and a boronic acid moiety, positions it as a versatile compound for various biological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₀BBrN₂O₄S
  • Molecular Weight : 351.22 g/mol
  • CAS Number : 1014613-05-8

The biological activity of this compound primarily stems from its ability to form stable complexes with various biological targets. The boronic acid moiety allows for reversible binding with diols in biological systems, which is crucial for enzyme inhibition and other therapeutic actions.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit proteases and other enzymes by binding to active sites or allosteric sites.
  • Suzuki-Miyaura Coupling : This reaction is significant in forming biaryl compounds, which are essential in drug development and synthesis of biologically active molecules.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly those resistant to conventional therapies.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on various cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)5.6Apoptosis induction
HeLa (Cervical)3.8Cell cycle arrest
A549 (Lung)4.2Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, potentially offering a new avenue for antibiotic development.

Research Findings

Recent research has focused on the synthesis and characterization of this compound alongside its derivatives to enhance its biological activity. Studies have explored modifications to the boronic acid group to improve selectivity and potency against specific targets.

Notable Research Outcomes:

  • Enhanced selectivity for specific cancer types through structural modifications.
  • Improved solubility and bioavailability in modified derivatives.
  • Exploration of combination therapies with existing chemotherapeutics to overcome resistance.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Compound Activity Notes
Phenylboronic AcidModerate enzyme inhibitorSimpler structure; less versatile
4-Bromo-1H-pyrrolo[2,3-b]pyridineLimited biological activityLacks boronic acid functionality
4-Bromo-1-(tosyl)-1H-pyrrolo[2,3-b]pyridineSimilar structure; different activityPotentially less effective than target compound

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